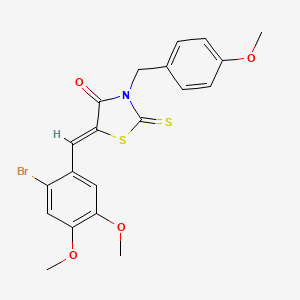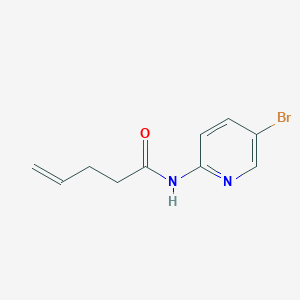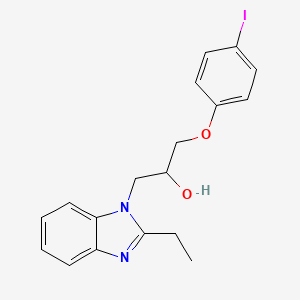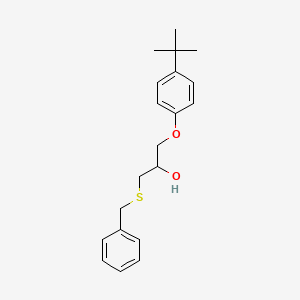![molecular formula C24H22N2OS2 B5117939 3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a benzothieno[2,3-d]pyrimidine core structure, which is further substituted with benzyl and benzylsulfanyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common synthetic route includes the cyclocondensation of 2-aminothiophenol with benzyl bromide to form a benzylthioether intermediate. This intermediate is then subjected to a series of reactions, including cyclization and further substitution, to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group typically yields sulfoxides or sulfones, while reduction can lead to the formation of benzyl alcohols or other reduced derivatives.
Scientific Research Applications
3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.
Medicine: Due to its potential biological activities, the compound is being explored for its therapeutic applications. It may serve as a starting point for the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
- 1benzothieno3,2-bbenzothiophene derivatives : These compounds have been explored for their applications in organic electronics and photovoltaics .
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar pyrimidine core structure and have been studied for their potential biological activities.
The uniqueness of 3-benzyl-2-(benzylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-2-benzylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c27-23-21-19-13-7-8-14-20(19)29-22(21)25-24(28-16-18-11-5-2-6-12-18)26(23)15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETACMHYGZHSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)

![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)



![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide](/img/structure/B5117967.png)

